

A Comprehensive Safety & Handling Guide for 2-Amino-4,6-dimethylphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-4,6-dimethylphenol

Cat. No.: B145764

[Get Quote](#)

This guide provides an in-depth analysis of the safety, handling, and emergency protocols for **2-Amino-4,6-dimethylphenol** (CAS: 41458-65-5), a chemical intermediate utilized in complex organic synthesis. The information is curated for researchers, chemists, and drug development professionals who require a technical understanding beyond standard Safety Data Sheet (SDS) summaries. Our focus is on the causality behind safety procedures to foster a proactive safety culture in the laboratory.

Compound Identification and Physicochemical Properties

Precise identification is the foundation of chemical safety. **2-Amino-4,6-dimethylphenol**, also known as 6-Amino-2,4-xylenol, is a substituted aniline derivative. Its properties dictate its behavior and the necessary precautions for its handling.

Property	Value	Source
CAS Number	41458-65-5	[1] [2] [3]
Molecular Formula	C8H11NO	[1] [3]
Molecular Weight	137.18 g/mol	[1] [3]
IUPAC Name	2-amino-4,6-dimethylphenol	[3] [4]
Synonyms	6-Amino-2,4-xylenol, 2,4-Dimethyl-6-aminophenol	[1]
Appearance	Solid	[4]
Melting Point	130 °C	[1]
Boiling Point	244.7 ± 28.0 °C at 760 mmHg	[1]

GHS Hazard Assessment and Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. **2-Amino-4,6-dimethylphenol** presents significant acute toxicity risks. It is crucial to note that classifications can vary slightly between suppliers. For maximum safety, laboratory personnel should adhere to the most stringent classification available.

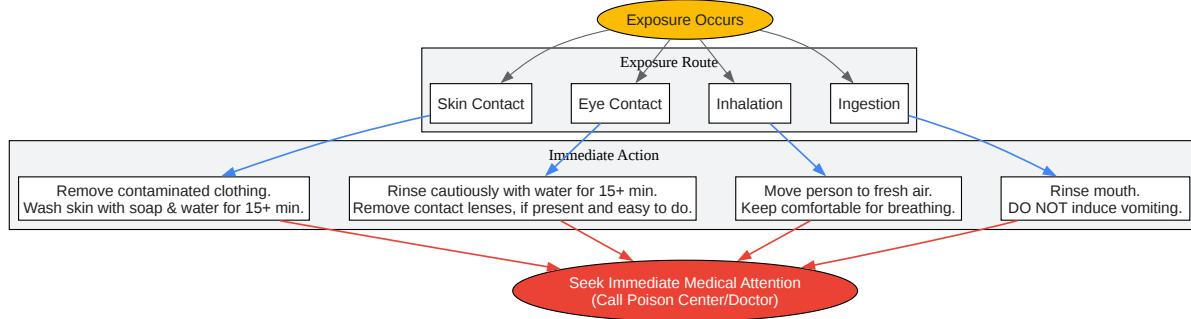
Several sources classify this compound as Toxic if swallowed, in contact with skin, or inhaled (H301, H311, H331), designating it with the "Danger" signal word.[\[4\]](#) Another common classification is Harmful if swallowed (H302).[\[1\]](#) Given this potential for high toxicity, it is imperative to treat this compound with the precautions required for a substance with a high acute toxicity rating in all exposure routes.

GHS Hazard Profile Diagram

Caption: GHS pictogram summary for **2-Amino-4,6-dimethylphenol**.

Toxicological Profile and Exposure Routes

Understanding the toxicological impact is key to appreciating the necessity of stringent controls. The primary hazard of **2-Amino-4,6-dimethylphenol** is its acute toxicity. The


presence of both an amino and a hydroxyl group on the benzene ring can facilitate absorption and interaction with biological systems.

- Oral Toxicity: Harmful or toxic if swallowed.[1][4] Ingestion can lead to systemic poisoning.
- Dermal Toxicity: Potentially toxic in contact with skin.[4] The compound can be absorbed through the skin, leading to systemic effects. This route of exposure is particularly insidious in a laboratory setting, as minor, unnoticed contact can still result in toxic exposure.
- Inhalation Toxicity: Potentially toxic if inhaled.[4] As a solid, the primary inhalation risk comes from dust or aerosols generated during handling, weighing, or transfer. These fine particles can be easily inhaled into the respiratory tract.
- Eye and Skin Irritation: While acute toxicity is the primary concern, related phenol and aniline compounds are known to be irritants or corrosives.[5][6] Therefore, skin and severe eye irritation should be assumed as potential hazards.

Emergency First-Aid Protocols

In the event of an exposure, immediate and correct action is critical. The following protocols are based on established best practices for handling acutely toxic substances. A self-validating system requires that all laboratory personnel are trained on these procedures before handling the compound.

Emergency Response Workflow

[Click to download full resolution via product page](#)

Caption: Standard workflow for first response to chemical exposure.

Detailed First-Aid Measures

- If Inhaled: Immediately move the exposed person to fresh air and keep them in a position comfortable for breathing.[5][7][8] If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Seek immediate medical attention.[5]
- In Case of Skin Contact: Immediately take off all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[8] Immediate medical attention is required.[5]
- In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[5][8] Remove contact lenses if present and easy to do so. Continue rinsing.[5][8] Immediate medical attention is required.[5]
- If Swallowed: Rinse mouth thoroughly with water.[5] Do NOT induce vomiting.[5][9] Call a physician or Poison Control Center immediately.[5]

Laboratory Handling and Personal Protective Equipment (PPE)

Proactive prevention is superior to reactive emergency response. The high toxicity of this compound necessitates stringent engineering controls and a comprehensive PPE strategy.

- Engineering Controls:
 - Chemical Fume Hood: All handling, weighing, and transfer operations involving **2-Amino-4,6-dimethylphenol** must be conducted inside a certified chemical fume hood to prevent inhalation of dust.[9]
 - Ventilation: Ensure the laboratory has adequate general ventilation.
 - Safety Stations: An operational eyewash station and safety shower must be in close proximity to the workstation.[6]
- Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it is a system designed to isolate the researcher from the chemical hazard.

PPE	Specification	Rationale
Eye/Face Protection	Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a splash risk.	Protects against dust particles or splashes from entering the eyes, a rapid route of absorption.
Skin Protection	Nitrile gloves (check manufacturer for breakthrough time). A chemically resistant lab coat.	Prevents dermal contact and absorption, a key route of toxic exposure. [5] [7]
Respiratory Protection	Not typically required if work is performed exclusively within a fume hood. If exposure limits may be exceeded, a NIOSH-approved respirator with appropriate cartridges is necessary.	Protects against the inhalation of toxic dust. [7]

Safe Storage and Incompatibility

Proper storage is essential for maintaining chemical integrity and preventing hazardous reactions.

- Storage Conditions:
 - Store in a tightly closed container in a cool, dry, and well-ventilated area.[\[6\]](#)[\[8\]](#)[\[10\]](#)
 - The storage area should be a designated, locked cabinet or area accessible only to authorized personnel, reflecting the compound's toxicity.[\[5\]](#)[\[11\]](#)
 - Some suppliers recommend storage under an inert atmosphere in a dark place.[\[4\]](#)
- Incompatible Materials:

- Strong Oxidizing Agents: Avoid contact with strong oxidizers, as this can lead to vigorous and potentially dangerous reactions.[5][6]

Accidental Release and Disposal Procedures

A prepared response to a spill is a critical component of a laboratory safety program.

- Spill Containment and Cleanup:
 - Evacuate: Alert personnel and evacuate the immediate area.
 - Ventilate: Ensure the area is well-ventilated (if safe to do so).
 - PPE: Don full PPE as described in Section 5, including respiratory protection if necessary.
 - Containment: Prevent further spread. Do not allow the chemical to enter drains.
 - Cleanup: Carefully sweep or scoop up the solid material, avoiding dust generation.[8][11] Place into a suitable, labeled, and sealed container for disposal.
 - Decontamination: Clean the spill area thoroughly.
- Waste Disposal:
 - **2-Amino-4,6-dimethylphenol** and any contaminated materials are considered hazardous waste.
 - Disposal must be conducted through an approved waste disposal plant in accordance with all applicable local, regional, and national regulations.[5][11]

References

- Chemsrc. **2-Amino-4,6-dimethylphenol** | CAS#:41458-65-5. [\[Link\]](#)
- PubChem. 4-Amino-2,6-dimethylphenol. [\[Link\]](#)
- PubChem. 2-Amino-4,5-dimethylphenol. [\[Link\]](#)
- U.S. Environmental Protection Agency (EPA). Phenol, 2-amino-4,6-dimethyl- - Substance Details. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. echemi.com [echemi.com]
- 2. 2-Amino-4,6-dimethylphenol | CAS#:41458-65-5 | Chemsoc [chemsrc.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. 2-Amino-4,6-dimethylphenol | 41458-65-5 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. uwaterloo.ca [uwaterloo.ca]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [A Comprehensive Safety & Handling Guide for 2-Amino-4,6-dimethylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145764#2-amino-4-6-dimethylphenol-safety-data-sheet-sds-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com